4-(Tert-butylsulfanyl)piperidine hydrochloride
Description
Properties
IUPAC Name |
4-tert-butylsulfanylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NS.ClH/c1-9(2,3)11-8-4-6-10-7-5-8;/h8,10H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFPFZHVKNBYHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864063-52-4 | |
| Record name | Piperidine, 4-[(1,1-dimethylethyl)thio]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864063-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(tert-butylsulfanyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-(Tert-butylsulfanyl)piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butylsulfanyl group, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
4-(Tert-butylsulfanyl)piperidine hydrochloride can be represented by the following chemical structure:
- Chemical Formula : C₁₁H₁₈ClS
- Molecular Weight : 223.79 g/mol
The presence of the tert-butylsulfanyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and interaction with cellular membranes.
The biological activity of 4-(Tert-butylsulfanyl)piperidine hydrochloride is primarily attributed to its ability to interact with various biomolecular targets. Studies suggest that it may act as an inhibitor or modulator of specific enzymes or receptors involved in cellular signaling pathways. The exact mechanism remains to be fully elucidated, but preliminary data indicate interactions that could influence metabolic processes or cellular responses.
Structure-Activity Relationships (SAR)
Recent studies have explored the SAR of piperidine derivatives, including 4-(Tert-butylsulfanyl)piperidine hydrochloride. Key findings include:
- Potency : Variations in substituents on the piperidine ring significantly affect biological activity. For instance, modifications to the tert-butylsulfanyl group can lead to changes in potency against specific targets.
- Selectivity : The compound's selectivity for certain biological pathways or targets is influenced by its structural features, including steric hindrance introduced by the tert-butyl group.
Biological Activity Data
Research has demonstrated that 4-(Tert-butylsulfanyl)piperidine hydrochloride exhibits various biological activities, including antimicrobial and anti-inflammatory effects. Below is a summary table of relevant biological activities and their corresponding IC50 values where available:
| Biological Activity | Target Organism/Pathway | IC50 (μM) | Reference |
|---|---|---|---|
| Antimicrobial Activity | Mycobacterium tuberculosis | 13–22 | |
| Anti-inflammatory Effects | Cytokine Release | 19.4 ± 0.4 |
Case Studies
- Antimycobacterial Activity : A study evaluated the efficacy of various piperidine derivatives against Mycobacterium tuberculosis. 4-(Tert-butylsulfanyl)piperidine hydrochloride showed promising results with an IC50 value indicating significant inhibition of bacterial growth, suggesting potential as a lead compound for tuberculosis treatment .
- Anti-inflammatory Properties : In vitro studies have indicated that this compound can reduce cytokine release in response to inflammatory stimuli. This was evidenced by a notable decrease in IL-1β release at concentrations around 10 µM .
Scientific Research Applications
Research indicates that 4-(Tert-butylsulfanyl)piperidine hydrochloride may interact with various biological targets, influencing enzyme activity and cellular signaling pathways. Its unique structure allows for potential interactions with receptors involved in neurological processes, making it a candidate for further investigation in medicinal chemistry .
Potential Therapeutic Uses
- Neurological Disorders : The compound's interaction with neurotransmitter systems positions it as a potential candidate for treating conditions such as Alzheimer's disease. Studies have suggested that similar compounds may exhibit protective effects against neurotoxicity induced by amyloid beta peptides .
- Antimalarial Activity : Although not directly tested, compounds structurally related to 4-(Tert-butylsulfanyl)piperidine hydrochloride have shown promise in antimalarial drug development. In silico studies have identified potential inhibitors targeting enzymes crucial for the survival of Plasmodium falciparum .
Several studies have explored the biological effects of related compounds, providing insights into potential applications of 4-(Tert-butylsulfanyl)piperidine hydrochloride:
- Neuroprotective Effects : A study investigated the neuroprotective properties of similar compounds against amyloid beta-induced toxicity in astrocytes, indicating that structural modifications could enhance protective effects .
- Antimalarial Drug Development : Research focused on virtual screening and molecular docking has identified promising candidates for antimalarial activity based on structural similarities to piperidine derivatives .
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below compares key parameters of 4-(tert-butylsulfanyl)piperidine hydrochloride with analogous piperidine derivatives:
Research Findings and Industrial Relevance
- Thermo Scientific™ lists 4-(tert-butyl)piperidine hydrochloride as a reagent with 90% purity, emphasizing its role in academic research rather than large-scale industrial use .
- Safety Data: Limited toxicity information exists for 4-(tert-butylsulfanyl)piperidine HCl, but related irritant properties (e.g., 4-(3-phenyl-1,2,4-triazol-5-yl)piperidine HCl) suggest standard handling precautions are advisable .
Preparation Methods
The introduction of the tert-butylsulfanyl group is typically achieved by nucleophilic substitution on a suitable leaving group at the 4-position of the piperidine ring. For example:
- Starting from 4-halo or 4-tosylate piperidine derivatives.
- Reacting with tert-butylthiol or tert-butylsulfanyl anion under basic conditions.
- Followed by salt formation with hydrochloric acid.
This method benefits from:
- Mild reaction conditions.
- High selectivity for substitution at the 4-position.
- Good yields of sulfanyl-substituted piperidines.
A related synthesis of 4-(toluene-4-sulfonyl oxygen) piperidine derivatives involves:
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Hydrogenation Reduction | 1-benzyl-4-piperidone + hydrogen, Pd catalyst | Intermediate A | High yield, clean reduction |
| 2. Debenzylation | Intermediate A + Pd/C catalyst | Intermediate B | Efficient removal of protecting group |
| 3. Boc Protection | Intermediate B + Boc anhydride + triethylamine | Intermediate C | Protects amine functionality |
| 4. Tosylation | Intermediate C + Tosyl chloride, room temp | 4-(toluene-4-sulfonyl oxygen) piperidine tert-butyl ester | High yield, mild conditions |
This sequence demonstrates the use of protecting groups and sulfonylation chemistry that can be adapted for sulfanyl group introduction by replacing tosyl chloride with suitable sulfur electrophiles.
Use of Tert-butyl Piperidin-4-yl Carbamate Intermediates
In complex molecule syntheses involving piperidine derivatives, tert-butyl piperidin-4-yl carbamate is used as a key intermediate. For example:
- Conversion of acids to acyl chlorides (SOCl2/DMF).
- Reaction with tert-butyl piperidin-4-yl carbamate to form amide linkages.
- Subsequent deprotection and functional group modifications.
Though this method is more common in amide bond formation, it provides a route to functionalized piperidines that can be further modified to introduce sulfanyl groups.
Comparative Summary of Preparation Routes
Detailed Research Findings and Notes
- Pressure-assisted synthesis improves solubility and reaction efficiency for piperidine derivatives, reducing total steps and increasing yield.
- Protecting group strategies such as Boc protection are critical for controlling reactivity, especially when multiple functional groups are present.
- Nucleophilic substitution on tosylate or halide intermediates is a versatile approach to introduce sulfur-containing groups like tert-butylsulfanyl.
- Industrial scalability benefits from mild reaction conditions, high yields, and minimal purification steps, as demonstrated in the pressure-assisted and tosylation methods.
- Purity control is achieved by careful solvent selection and reaction monitoring, with solvents such as methanol, tetrahydrofuran, and acetonitrile commonly used.
Summary Table of Key Preparation Parameters
| Parameter | Pressure-Assisted Esterification | Nucleophilic Substitution | Carbamate Coupling Route |
|---|---|---|---|
| Temperature | 50-90°C | Room temp to 100°C | Room temp |
| Pressure | 0.2-0.5 MPa | Atmospheric | Atmospheric |
| Solvents | Methanol, THF, Acetonitrile | DMF, Acetonitrile | CH2Cl2, DMF |
| Catalysts | 4-Dimethylaminopyridine | Pd/C, Triethylamine | HBTU, HOBt, DIPEA |
| Reaction Time | 4 h | Variable | Variable |
| Yield | ~80% total | High per step | High per step |
| Purity | >99% | High | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(tert-butylsulfanyl)piperidine hydrochloride, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution where tert-butylsulfanyl groups are introduced to a piperidine backbone. For analogous sulfonyl piperidine derivatives, reactions are performed in anhydrous dichloromethane with a base (e.g., triethylamine) to deprotonate intermediates and drive the reaction . Purification via recrystallization or column chromatography (using silica gel and gradients of ethyl acetate/hexane) is critical to isolate the hydrochloride salt . Reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1:1.2 piperidine:sulfonyl chloride) should be optimized to minimize side products like over-sulfonated species.
Q. How can researchers confirm the structural integrity of 4-(tert-butylsulfanyl)piperidine hydrochloride post-synthesis?
- Methodological Answer : Characterization requires a combination of techniques:
- NMR Spectroscopy : and NMR should confirm the presence of tert-butylsulfanyl (–S-C(CH)) and piperidine proton environments. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify the molecular ion peak ([M+H]) matching the theoretical mass (CHClNS·HCl: 254.2 g/mol).
- HPLC : Purity (>95%) is assessed using reverse-phase HPLC with UV detection at 254 nm .
Q. What solvent systems are recommended for recrystallizing 4-(tert-butylsulfanyl)piperidine hydrochloride?
- Methodological Answer : Polar aprotic solvents like ethanol or methanol are ideal due to the compound’s hydrochloride salt nature. For sulfonated piperidine analogs, recrystallization in ethanol/water (4:1 v/v) yields high-purity crystals . Slow cooling (0.5°C/min) enhances crystal formation and reduces solvent trapping.
Advanced Research Questions
Q. How does the tert-butylsulfanyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : The tert-butylsulfanyl (–S-tBu) group is electron-donating, which stabilizes adjacent carbocations but may hinder electrophilic substitution. Computational studies (e.g., DFT calculations) can map electron density distribution to predict sites for functionalization . Experimentally, reactions with oxidizing agents (e.g., HO) may convert the sulfanyl group to sulfoxide/sulfone, altering reactivity .
Q. What computational strategies can predict the stability of 4-(tert-butylsulfanyl)piperidine hydrochloride under varying pH and temperature conditions?
- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gaussian) model degradation pathways. For example, protonation of the piperidine nitrogen in acidic conditions increases solubility but may destabilize the sulfanyl group. Accelerated stability studies (40–60°C, 75% RH) combined with HPLC monitoring validate computational predictions .
Q. How should researchers address contradictions in spectral data (e.g., NMR shifts) between synthesized batches?
- Methodological Answer : Batch variability often arises from residual solvents or stereochemical impurities. Solutions include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals caused by conformational isomers .
- X-ray Crystallography : Defines absolute configuration if chiral centers are present .
- Control Experiments : Repeat synthesis with rigorously dried solvents and inert atmospheres to exclude moisture/oxygen interference .
Q. What in silico methods are suitable for predicting the biological activity of 4-(tert-butylsulfanyl)piperidine derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) against targets like G-protein-coupled receptors (GPCRs) or enzymes (e.g., kinases) can identify potential interactions. Pharmacophore modeling (Schrödinger) assesses steric and electronic compatibility. For sulfanyl-containing compounds, prioritize targets with hydrophobic binding pockets .
Q. How can researchers design experiments to probe the compound’s stability in biological matrices (e.g., plasma)?
- Methodological Answer : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) or human plasma at 37°C. Sample aliquots at intervals (0, 1, 4, 24 h) and analyze via LC-MS/MS to quantify degradation products. Compare half-life (t) to assess metabolic liability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
